molecular formula C15H14ClF4N3O3 B4149128 N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide

Cat. No.: B4149128
M. Wt: 395.73 g/mol
InChI Key: OCVIQLVZXGKKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H14ClF4N3O3 and its molecular weight is 395.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0659817 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it were a drug, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production . The compound’s interaction with tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tyrosinase can lead to reduced melanin production in melanocytes, affecting pigmentation processes

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity . This inhibition prevents the conversion of L-tyrosine and L-DOPA to dopaquinone, thereby reducing melanin synthesis. Additionally, the compound may interact with other enzymes and proteins, leading to alterations in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced melanin production without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and organ function. Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of tyrosinase affects the melanin synthesis pathway, leading to changes in the levels of melanin precursors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Its distribution within tissues can affect its efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF4N3O3/c1-13(2,3)10(24)21-14(15(18,19)20)11(25)23(12(26)22-14)7-4-5-9(17)8(16)6-7/h4-6H,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVIQLVZXGKKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Reactant of Route 5
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.